molecular formula C12H27O3P B1683024 Tributyl phosphite CAS No. 102-85-2

Tributyl phosphite

Cat. No. B1683024
CAS RN: 102-85-2
M. Wt: 250.31 g/mol
InChI Key: ZKRVEQZEANCPNW-UHFFFAOYSA-N
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Description

Tributyl phosphite is an alkylphosphite and is reported to inhibit carboxylesterase activity . It is an odorless colorless to yellow liquid .


Synthesis Analysis

Tributyl phosphite can be synthesized by the hydrophosphination of phosphine with 1-butene . A novel technique for the rapid determination of tributyl phosphate degradation from alkaline hydrolysis in aqueous and organic phases using FTIR–ATR and verification of this technique by gas chromatography has been reported .


Molecular Structure Analysis

Tributyl phosphate has a molecular formula of CHOP and an average mass of 266.314 Da . The 3D structure of Tributyl phosphate can be viewed using Java or Javascript .


Chemical Reactions Analysis

Tributyl phosphate degrades after repeated use in the plutonium and uranium reduction Extraction (PUREX) Process, which uses TBP to recover plutonium and uranium from spent nuclear fuel in nuclear reprocessing . After repeated use, TBP degrades to dibutyl phosphate (DBP), monobutyl phosphate (MBP), phosphate, and/or butanol .


Physical And Chemical Properties Analysis

Tributyl phosphate has a melting point of -79 °C, a boiling point of 180-183 °C/22 mmHg, a density of 0.979 g/mL at 25 °C, a vapor density of 9.2 (vs air), a vapor pressure of 0.0±0.6 mmHg at 25°C, and an enthalpy of vaporization of 50.6±3.0 kJ/mol . It also has a flash point of 193.3±0.0 °C and an index of refraction of 1.430 .

Scientific Research Applications

Flame-Retarding Additives in Li-ion Batteries

Tributyl phosphite (TBP) has been investigated for its efficacy as a flame-retarding additive in lithium-ion batteries. Research demonstrates that TBP can significantly suppress the flammability of electrolytes, improve thermal stability, and enhance electrochemical cell performance. This makes TBP a promising candidate for enhancing the safety and efficiency of Li-ion batteries (Nam, Park, & Kim, 2012).

Catalyst Modifier in Propene Polymerization

TBP has been used as a modifier in heterogeneous TiCl3/(C2H5)2AlCl propene polymerization catalyst systems. It has been found to substantially improve stereospecificity and maintain high catalyst activity. This application demonstrates the utility of TBP in enhancing the efficiency and specificity of industrial polymerization processes (Karayannis, Khelghatian, & Lee, 1986).

Supported Liquid Membranes for Drug Extraction

TBP has been explored as a potential supported liquid membrane (SLM) for electromembrane extraction (EME) of basic drugs from human plasma samples. Studies show that TBP, due to its high hydrogen-bond basicity and polarity, is effective in partitioning charged polar model analytes into the SLM, demonstrating its utility in pharmaceutical and biochemical analysis (Huang, Gjelstad, & Pedersen‐Bjergaard, 2017).

Stabilizer in Poly(vinyl chloride) Degradation

Investigations into the effects of TBP on the thermal degradation of poly(vinyl chloride) (PVC) show that it can act as a stabilizer. The stabilizing action of TBP in combination with isocyanates can modify the rate of dehydrochlorination and crosslinking in PVC, contributing to the development of more stable and durable PVC products (Razuvaev, Troitskiǐ, D'Jachkovskaya, Troitskaya, Malyshev, Malysheva, & Lepaev, 1974).

Surface and Tribological Chemistry

The surface chemistry of TBP on Fe3O4 has been a subject of study in the context of lubricant additives. The decomposition of TBP on iron oxide surfaces and its interaction in producing phosphates and polyphosphate glasses is crucial for understanding its role in tribological applications and improving lubricant formulations (Gao, Furlong, Kotvis, & Tysoe, 2004).

Enhancing Protein Solubility in Electrophoresis

TBP has been used as a reducing agent in two-dimensional electrophoresis, replacing dithiothreitol. It enhances protein solubility, leading to shorter run times and increased resolution in protein analysis. This application is significant in the field of proteomics and biochemical analysis (Herbert, Molloy, Gooley, Walsh, Bryson, & Williams, 1998).

Safety And Hazards

Tributyl phosphate is stable under normal conditions of use. It should avoid contact with bases and strong oxidizing agents. It reacts with warm water producing corrosive phosphoric acid and butanol . Heating to decomposition may release carbon monoxide, carbon dioxide, and phosphorus oxides . It is recommended to prevent skin and eye contact, use personal protective equipment, and ensure adequate ventilation .

Future Directions

Tributyl phosphate has been used as the main solvent for the first time to construct a fire-retardant localized high concentration electrolyte (LHCE) for lithium metal batteries . This work proposes a new solvent choice for developing high safety electrolyte systems .

properties

IUPAC Name

tributyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H27O3P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3
Source PubChem
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InChI Key

XTTGYFREQJCEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O3P
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DSSTOX Substance ID

DTXSID7051474
Record name Tributyl phosphite
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Molecular Weight

250.31 g/mol
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Physical Description

Liquid, Clear colorless liquid with a mild odor; [Acros Organics MSDS]
Record name Phosphorous acid, tributyl ester
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Product Name

Tributyl phosphite

CAS RN

102-85-2
Record name Tributyl phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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